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molecular formula C11H6N2O2S2 B8658711 Benzothiazole, 5-nitro-2-(2-thienyl)- CAS No. 61352-31-6

Benzothiazole, 5-nitro-2-(2-thienyl)-

Cat. No. B8658711
M. Wt: 262.3 g/mol
InChI Key: WTLWTDXENJCGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985885

Procedure details

2-Amino-4-nitrobenzenethiol, 9.6 g (0.054 mole) and thiophene-2-carboxylic acid, 10.0 g (0.075 mole) are added to a solution of 54 g of PPE in 130 cc CHCl3. The mixture is heated at reflux for 2 hours. It is then concentrated in vacuo and the residue poured over ice. The pH is adjusted to 10 with 50% NaOH solution, and the precipitate filtered and washed with H2O. Drying in vacuo yields 15 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[SH:11].[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](O)=O>C(Cl)(Cl)Cl>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[S:11][C:17]([C:13]3[S:12][CH:16]=[CH:15][CH:14]=3)=[N:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue poured over ice
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)C=2SC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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